molecular formula C13H18BrN B3268689 1-[1-(4-Bromophenyl)ethyl]piperidine CAS No. 494773-08-9

1-[1-(4-Bromophenyl)ethyl]piperidine

Cat. No.: B3268689
CAS No.: 494773-08-9
M. Wt: 268.19 g/mol
InChI Key: BDISBPIAIZBDKU-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)ethyl]piperidine is a piperidine derivative featuring a 4-bromophenyl ethyl substituent. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. Its structural versatility allows for diverse pharmacological activities, depending on substituents and stereochemistry.

Properties

IUPAC Name

1-[1-(4-bromophenyl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDISBPIAIZBDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)ethyl]piperidine typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 4-bromophenyl group in the target compound contrasts with 2-bromo or 3-bromo derivatives (e.g., ), which exhibit distinct electronic environments and steric effects.
  • Functional Groups : Addition of a silyl ether group (e.g., ) increases molecular weight and lipophilicity, impacting bioavailability.
  • Linker Variations : Ethyl vs. methyl linkers (e.g., ) alter conformational flexibility and binding kinetics.

Biological Activity

1-[1-(4-Bromophenyl)ethyl]piperidine, also known by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry based on various research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 4-bromophenyl group. Its chemical formula is C13H16BrNC_{13}H_{16}BrN, and it has a molecular weight of approximately 270.18 g/mol. The structure can be represented as follows:

1 1 4 Bromophenyl ethyl piperidine\text{1 1 4 Bromophenyl ethyl piperidine}

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of various piperidine derivatives against Mycobacterium bovis, a model organism for tuberculosis research. The compound demonstrated inhibitory effects at concentrations as low as 5 µM, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium bovis5 µM
4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinolMycobacterium bovis0.5 µM
Other Piperidine DerivativesVarious Gram-positive and Gram-negative bacteriaVaries (0.0039 - 0.025 mg/mL)

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes critical for bacterial cell wall synthesis. For instance, it has been suggested that compounds with similar structures inhibit the enzyme KasA in Mycobacterium tuberculosis, which is essential for mycolic acid synthesis in the bacterial cell wall .

Study on Tuberculosis Drug Development

A notable case study involved the synthesis of various piperidine derivatives for testing against tuberculosis pathogens. The study utilized virtual screening techniques to identify promising candidates, including those related to this compound. The results showed that certain derivatives had high predicted dissociation constants (pKd), indicating strong binding affinity to target enzymes .

Comparative Analysis with Other Compounds

Comparative studies have shown that compounds with similar piperidine frameworks often display enhanced biological activities due to their structural characteristics. For example, the incorporation of halogen substituents such as bromine has been linked to increased antibacterial efficacy .

Table 2: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal ActivityNotes
This compoundModerateNot extensively studiedPotential for drug development
Other Piperidine DerivativesHighModerateVaried activities based on substitutions

Q & A

Q. What are the recommended synthetic routes for 1-[1-(4-Bromophenyl)ethyl]piperidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Method A : React 4-bromophenethyl bromide with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yields range from 40–65%, depending on solvent polarity and base strength .
  • Method B : Use transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed Buchwald-Hartwig amination) for higher regioselectivity. This method achieves ~70–80% yield but requires inert conditions .
  • Optimization : Lower temperatures (50–60°C) reduce side products like dehalogenated byproducts, while microwave-assisted synthesis can shorten reaction times to 2–4 hours .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm the piperidine ring’s conformation and bromophenyl substitution pattern. Key signals include δ 2.5–3.5 ppm (piperidine protons) and δ 7.3–7.6 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : Use HRMS to verify the molecular ion peak (e.g., m/z 282.04 for C₁₃H₁₇BrN⁺) and rule out impurities .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • In vitro receptor binding : Screen against CNS targets (e.g., dopamine, serotonin receptors) due to structural similarity to psychoactive piperidine derivatives. Use radioligand displacement assays (IC₅₀ values) .
  • Cytotoxicity testing : Perform MTT assays on human cell lines (e.g., HEK-293) to establish safe concentration ranges (typically <10 μM for non-toxic profiles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance binding to σ receptors. Compare with analogs like 1-[1-(4-chlorophenyl)ethyl]piperidine to assess halogen effects .
  • Piperidine ring substitution : Replace the methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target interactions. Computational docking (e.g., AutoDock Vina) can predict steric clashes .

Q. What computational strategies resolve contradictions in reported binding affinities across studies?

  • Molecular Dynamics (MD) simulations : Model ligand-receptor complexes over 100-ns trajectories to identify stable binding poses vs. transient interactions .
  • Free energy perturbation (FEP) : Quantify the impact of bromine’s electronegativity on binding energy differences between analogs (e.g., 4-bromo vs. 4-fluoro derivatives) .

Q. How should researchers address discrepancies in synthetic yields across methodologies?

  • Factor analysis : Use DOE (Design of Experiments) to isolate variables like solvent polarity (DMF vs. THF), catalyst loading (Pd% in cross-coupling), and reaction time. For example, THF increases steric hindrance, reducing yields by 15–20% compared to DMF .
  • Byproduct identification : LC-MS can detect dehalogenated byproducts (e.g., 1-[1-phenylethyl]piperidine) formed via reductive elimination under high-temperature conditions .

Q. What regulatory considerations apply to handling and storing this compound?

  • DEA Schedule I status : In the U.S., derivatives like brorphine (a closely related analog) are classified as controlled substances due to opioid receptor activity. Researchers must obtain DEA licenses for possession .
  • Storage : Store under argon at –20°C to prevent bromine displacement or piperidine ring oxidation .

Q. How can in silico toxicology models predict metabolic pathways and toxicity risks?

  • ADMET prediction : Use tools like SwissADME to forecast CYP450 metabolism (e.g., oxidation at the piperidine nitrogen) and potential hepatotoxicity .
  • AMES test simulation : Predict mutagenicity risks using bromine’s electrophilic properties, which may form DNA-adducts in vitro .

Q. What advanced analytical methods quantify stability under physiological conditions?

  • LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours. Half-life (t₁/₂) <6 hours in plasma suggests rapid metabolism .
  • X-ray crystallography : Resolve degradation products (e.g., hydrolyzed piperidine rings) to guide prodrug design .

Q. How do halogen bonding interactions influence crystallization and solubility?

  • Single-crystal XRD : Bromine’s polarizability enhances halogen bonding with carbonyl groups in co-crystals, improving solubility in DMSO by 30–40% compared to non-halogenated analogs .
  • Hansen solubility parameters : Use HSPiP software to optimize solvent blends (e.g., ethanol/water) for recrystallization without bromine loss .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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